molecular formula C14H20O5S B8523864 (4-methoxytetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

(4-methoxytetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8523864
M. Wt: 300.37 g/mol
InChI Key: PIWNVYAJUWZFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxytetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H20O5S and its molecular weight is 300.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

(4-methoxyoxan-4-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O5S/c1-12-3-5-13(6-4-12)20(15,16)19-11-14(17-2)7-9-18-10-8-14/h3-6H,7-11H2,1-2H3

InChI Key

PIWNVYAJUWZFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-methoxytetrahydro-2H-pyran-4-yl)methanol (300 mg, 2.05 mmol) in pyridine (4 ml) at ambient temperature was added toluenesulfonic chloride (430 mg, 2.25 mmol) and the resulting mixture was stirred overnight at about 25° C. The stirred mixture was concentrated and the solid residue was dissolved in DCM and purified by silica gel chromatography using a 12 g column, eluting with 0-30% ethyl acetate in heptane to yield the desired compound “O” as a light yellow solid (360 mg). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.45-1.63 (m, 2H) 1.61-1.79 (m, 2H) 2.46 (s, 3H), 3.16 (s, 3H) 3.53-3.75 (m, 4H) 3.93 (s, 2H), 7.36 (d, J=8.20 Hz, 2H) 7.81 (d, J=8.20 Hz, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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